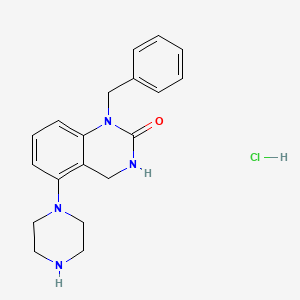

1-Benzyl-5-(Piperazin-1-yl)-1,2,3,4-tetrahydrochinazolin-2-on-Hydrochlorid

Übersicht

Beschreibung

1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride is a useful research compound. Its molecular formula is C19H23ClN4O and its molecular weight is 358.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Forschung

Diese Verbindung könnte strukturell mit Indolderivaten verwandt sein, die in antiviralen Anwendungen vielversprechend waren. Indolderivate wurden berichtet, dass sie Influenza A und Coxsackie B4 Virus mit bemerkenswerter Wirksamkeit hemmen . Der in der Verbindung vorhandene Piperazinanteil ist bekannt für seine antivirale Aktivität, was auf mögliche Forschungsanwendungen bei der Entwicklung neuer antiviraler Wirkstoffe hindeutet.

Entzündungshemmende Studien

Das Indol-Gerüst, das dem untersuchten Stoff strukturell ähnlich ist, ist bekannt für seine entzündungshemmenden Eigenschaften. Forschungen könnten das entzündungshemmende Potenzial dieser Verbindung untersuchen, insbesondere im Kontext chronischer Entzündungen und verwandter Krankheiten .

Krebsbekämpfende Untersuchungen

Indolderivate sind auch für ihre krebsbekämpfenden Aktivitäten bekannt. Die strukturellen Merkmale der Verbindung können mit verschiedenen zellulären Zielen interagieren und bieten eine Forschungsrichtung für neuartige Krebstherapien. Ihr Potenzial, mit hoher Affinität an mehrere Rezeptoren zu binden, könnte in der Krebsforschung entscheidend sein .

Antimikrobielle und Antibakterielle Anwendungen

Piperazinderivate haben eine gute antibakterielle Aktivität gezeigt. Die Verbindung könnte synthetisiert und auf ihre Wirksamkeit gegen Bakterienstämme charakterisiert werden, was zur Suche nach neuen antibakteriellen Wirkstoffen beitragen könnte .

Entwicklung von Antituberkulosemitteln

Verbindungen mit einem Piperazinanteil wurden als Antituberkulosemittel gegen den H37Rv-Stamm von Mycobacterium tuberculosis synthetisiert. Die Verbindung könnte auf ihre potenzielle Anwendung bei der Behandlung von Tuberkulose untersucht werden .

Antidiabetische Forschung

Indolderivate haben eine antidiabetische Aktivität gezeigt, was für diese Verbindung ein interessantes Forschungsgebiet sein könnte. Ihr Potenzial, biologische Pfade im Zusammenhang mit Diabetes zu modulieren, könnte zur Entwicklung neuer antidiabetischer Medikamente führen .

Forschung zu neurodegenerativen Erkrankungen

Aufgrund des Vorhandenseins der Piperazin-Komponente in Behandlungen für Parkinson und Alzheimer könnte diese Verbindung auf ihr therapeutisches Potenzial in der Forschung zu neurodegenerativen Erkrankungen untersucht werden. Sie könnte Einblicke in die Entwicklung von Medikamenten für diese Erkrankungen bieten .

Analyse von psychoaktiven Substanzen

Die Struktur der Verbindung legt nahe, dass sie psychoaktive Eigenschaften haben könnte. Forschungen könnten sich auf das Verständnis ihrer psychoaktiven Wirkungen konzentrieren, die zur Entwicklung neuer Behandlungen für psychische Erkrankungen beitragen oder Einblicke in die Mechanismen psychoaktiver Substanzen liefern könnten .

Wirkmechanismus

In terms of pharmacokinetics, many compounds containing a piperazine ring, which is present in the compound , have been found to positively modulate the pharmacokinetic properties of a drug substance . This could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

The result of the compound’s action would likely involve molecular and cellular effects related to its interaction with its targets. This could potentially include cytotoxic activity against certain cell lines, as has been observed for some similar compounds .

Biologische Aktivität

1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride is a synthesized compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

- Chemical Formula : C16H20N4O·HCl

- Molecular Weight : 300.81 g/mol

- CAS Number : 1333960-87-4

The biological activity of 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride is primarily attributed to its interaction with cellular pathways involved in cancer cell proliferation and apoptosis.

Apoptosis Induction

Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, studies have shown that it significantly affects the cell cycle distribution by causing arrest at the G2/M phase, leading to increased sub-G1 populations indicative of apoptosis .

Cytotoxicity Studies

The cytotoxic effects of 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride have been evaluated using various assays:

MTT Assay Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| BT-474 | 0.99 ± 0.01 | Tubulin polymerization inhibition |

| HeLa | Not specified | Cell cycle arrest and apoptosis |

| MCF-7 | Not specified | Induction of apoptosis |

| NCI-H460 | Not specified | Potential multi-target interactions |

The compound exhibited the highest cytotoxicity against the BT-474 breast cancer cell line with an IC50 value of 0.99 µM .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cell Cycle Analysis : Flow cytometric analysis demonstrated that treatment with 1-Benzyl-5-(piperazin-1-yl)-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride resulted in significant increases in cell populations at the G2/M phase and sub-G1 phase, confirming its role in inducing apoptosis through cell cycle arrest .

- Immunohistochemistry : Immunohistochemical assays showed disrupted microtubule organization in treated cells compared to controls. This disruption is crucial for understanding the compound's mechanism as a tubulin inhibitor .

- In Silico Studies : Computational modeling suggested that the compound binds to the colchicine binding site on tubulin, indicating its potential as a novel chemotherapeutic agent targeting microtubule dynamics .

Eigenschaften

IUPAC Name |

1-benzyl-5-piperazin-1-yl-3,4-dihydroquinazolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O.ClH/c24-19-21-13-16-17(22-11-9-20-10-12-22)7-4-8-18(16)23(19)14-15-5-2-1-3-6-15;/h1-8,20H,9-14H2,(H,21,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJCAUBGVAPJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3CNC(=O)N(C3=CC=C2)CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246738-35-1 | |

| Record name | 2(1H)-Quinazolinone, 3,4-dihydro-1-(phenylmethyl)-5-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246738-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.